molecular formula C12H11ClO2 B3007906 [5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol CAS No. 443290-62-8

[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol

Cat. No.: B3007906
CAS No.: 443290-62-8
M. Wt: 222.67
InChI Key: VFGLIRCZYOZPQE-UHFFFAOYSA-N
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Description

“[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 . It is used for research purposes .

Scientific Research Applications

  • Photochemical Applications : A study by Guizzardi et al. (2000) discusses the photochemical preparation of heterocycles, suggesting potential applications in photochemistry and synthetic chemistry. They highlight the smooth photolysis of related compounds in the presence of furan, leading to the formation of various derivatives (Guizzardi et al., 2000).

  • Biological Evaluation and Docking Studies : Ravula et al. (2016) synthesized novel pyrazoline derivatives, indicating the use of related furan compounds in the development of potential anti-inflammatory and antibacterial agents. This suggests applications in pharmaceutical research and drug discovery (Ravula et al., 2016).

  • Synthesis of Cyclopentenone Derivatives : Reddy et al. (2012) discuss the use of furan-2-yl(phenyl)methanol in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, demonstrating its utility in organic synthesis and material science (Reddy et al., 2012).

  • Enantioselective Carbonyl Allylation : Bechem et al. (2010) explored the enantioselective carbonyl allylation of furan methanols, highlighting applications in stereochemistry and the synthesis of optically active compounds (Bechem et al., 2010).

  • Production of Biobased HMF Derivatives : A study by Cukalovic and Stevens (2010) on the conversion of HMF to aminomethyl-furan-2-yl)methanol derivatives indicates potential applications in green chemistry and renewable resource utilization (Cukalovic & Stevens, 2010).

  • Biomass-Derived Furan Conversion : Hu et al. (2015) discuss the selective conversion of biomass-derived furans in methanol, suggesting applications in sustainable chemistry and biofuel research (Hu et al., 2015).

  • Enzyme-Catalyzed Oxidation : Dijkman et al. (2014) describe the enzyme-catalyzed oxidation of a related compound to produce furan-2,5-dicarboxylic acid, indicating applications in biocatalysis and green chemistry (Dijkman et al., 2014).

Safety and Hazards

The safety and hazards associated with “[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol” are not clear from the available information .

Properties

IUPAC Name

[5-(3-chloro-4-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGLIRCZYOZPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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